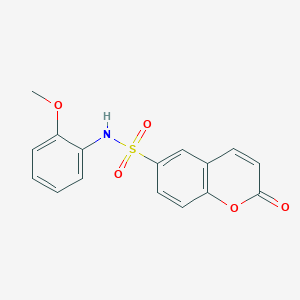![molecular formula C13H15N3O2 B5694805 2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide](/img/structure/B5694805.png)
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide is a chemical compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide typically involves the reaction of 4-ethoxyphenylhydrazine with glyoxal to form the imidazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
科学研究应用
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-[4-(4-methoxyphenyl)imidazol-1-yl]acetamide
- 2-[4-(4-methylphenyl)imidazol-1-yl]acetamide
- 2-[4-(4-chlorophenyl)imidazol-1-yl]acetamide
Uniqueness
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
IUPAC Name |
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-11-5-3-10(4-6-11)12-7-16(9-15-12)8-13(14)17/h3-7,9H,2,8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLKCBVFNKZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B5694729.png)



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B5694763.png)

![[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate](/img/structure/B5694777.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)

![2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
